2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)17-3-2-4-19(15-17)25-23(30)16-31-20-7-5-18(24)6-8-20/h2-10,15H,11-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHAASERPCPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, including nucleophilic substitution and bromination reactions. One common synthetic route involves the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, followed by bromination using bromine in acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include bromine, acetic acid, and 1-methylpiperazine. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Core Heterocycle Influence: The pyridazine core in the target compound and CB-839 contrasts with non-heterocyclic analogs (e.g., Compound 12). Pyridazine derivatives often exhibit enhanced binding to enzymatic targets due to hydrogen-bonding capabilities . CB-839’s thiadiazole addition may improve metabolic stability compared to the target compound’s simpler acetamide linkage .
Substituent Effects: 4-Chlorophenoxy (target compound) vs. 4-Methylpiperazine (target compound) vs. pyrrolidinyl-thioethyl (CAS 1021225-80-8): Piperazine’s basicity may improve solubility and receptor interactions, whereas the thioether in the latter could influence redox properties .
Biological Activity Trends: Compound 12 (anticipileptic) lacks a heterocyclic core but shares the 4-methylpiperazine group, suggesting this substituent may contribute to CNS activity .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~500 g/mol estimated) exceeds typical drug-like thresholds, similar to CB-839 (MW 527.5). This may limit bioavailability but could be offset by the 4-methylpiperazine’s solubility-enhancing properties .
Synthetic Accessibility :
Potential Therapeutic Implications
While direct data on the target compound are lacking, structural parallels suggest possible applications:
- Oncology : Pyridazine derivatives (e.g., CB-839) are prominent in cancer therapy, and the 4-methylpiperazine group could modulate kinase or protease interactions .
- Neurological Disorders: The 4-chlorophenoxy and piperazine motifs align with anticonvulsant agents (e.g., Compound 12), though activity would require empirical validation .
Biological Activity
2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a chlorophenoxy group and a piperazine moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits multiple biological activities, particularly in the following areas:
1. Osteoclastogenesis Inhibition
- A study highlighted that derivatives of the compound, such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), show strong inhibitory effects on osteoclastogenesis. These derivatives alter mRNA expressions of osteoclast-specific marker genes and block the formation of mature osteoclasts, thereby suppressing bone resorption activity in vitro .
2. Anticancer Activity
- The compound has been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including MCF7 and NCI-H460. The IC50 values for these activities were reported to be low, indicating potent cytotoxic effects against these cancer types .
Table 1: Summary of Biological Activities
Case Study: Osteolytic Disorders
In vivo studies demonstrated that PPOAC-Bz prevented ovariectomy-induced bone loss in animal models. This suggests its potential utility as a therapeutic agent for treating osteolytic disorders, where excessive bone resorption occurs .
Case Study: Cancer Treatment
In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was shown to inhibit Aurora-A kinase activity with an IC50 value of 0.16 µM, which is critical in cell cycle regulation and tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
